![molecular formula C9H8N2O2 B1499564 Ácido 2-(1H-pirrolo[3,2-b]piridin-3-il)acético CAS No. 27224-27-7](/img/structure/B1499564.png)

Ácido 2-(1H-pirrolo[3,2-b]piridin-3-il)acético

Descripción general

Descripción

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar pyrrolopyridine derivatives have been synthesized for various biological evaluations .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9/h1-3,5H,4H2,(H,10,11)(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

This compound is solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound is very soluble, with a solubility of 2.81 mg/ml .Aplicaciones Científicas De Investigación

Terapéutica del Cáncer: Inhibidores de FGFR

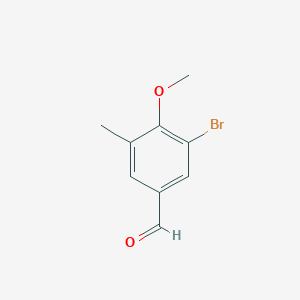

Ácido 2-(1H-pirrolo[3,2-b]piridin-3-il)acético: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que juega un papel crucial en el desarrollo y progresión de varios cánceres. La activación anormal de las vías de señalización de FGFR está asociada con varios tipos de tumores, incluidos los cánceres de mama, pulmón, próstata, vejiga e hígado. Los derivados de este compuesto, particularmente compuesto 4h, han mostrado una actividad inhibitoria significativa contra FGFR1-4, con bajos valores de IC50 que indican una alta potencia. Los estudios in vitro han demostrado que estos compuestos pueden inhibir la proliferación de células cancerosas, inducir la apoptosis y reducir las capacidades de migración e invasión, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .

Diseño de fármacos dirigidos

Las características estructurales del ácido 1H-pirrolo[3,2-b]piridin-3-acético lo convierten en un andamiaje atractivo para el diseño de fármacos dirigidos. Su capacidad de unirse selectivamente a las isoformas de FGFR permite el desarrollo de terapias dirigidas que pueden minimizar los efectos fuera del objetivo y mejorar los resultados terapéuticos. El bajo peso molecular de ciertos derivados, como el compuesto 4h, es beneficioso para la optimización posterior en el diseño de fármacos, mejorando el potencial para crear agentes terapéuticos más efectivos y menos tóxicos .

Investigación de transducción de señales

El papel del compuesto en la inhibición de FGFR también se extiende a la investigación de transducción de señales. El eje FGF-FGFR está involucrado en vías que regulan el desarrollo de órganos, la proliferación celular, la migración, la angiogénesis y otros procesos críticos. Al estudiar los efectos de los derivados del ácido 1H-pirrolo[3,2-b]piridin-3-acético sobre la señalización dependiente de FGFR, los investigadores pueden obtener información sobre los mecanismos moleculares subyacentes a estas funciones biológicas y cómo su desregulación contribuye a los estados de enfermedad .

Estudios de biología molecular

En biología molecular, el compuesto sirve como una herramienta para comprender la autofosforilación de residuos de tirosina y la activación de vías de señalización descendentes, como RAS-MEK-ERK, PLCγ y PI3K-Akt. Estas vías son esenciales para la comunicación celular y la respuesta a estímulos externos. Al inhibir FGFR, los investigadores pueden estudiar el impacto de estas vías en el comportamiento celular e identificar posibles objetivos para la intervención .

Investigación farmacológica

Los estudios farmacológicos de los derivados del ácido 1H-pirrolo[3,2-b]piridin-3-acético se centran en su potencial como compuestos líderes para el desarrollo de nuevos medicamentos. Con la reciente aprobación por parte de la FDA de los inhibidores de FGFR como Erdafitinib y Pemigatinib, existe un interés creciente en expandir la clase de fármacos que se dirigen a FGFR. Estos estudios contribuyen a la comprensión de la farmacodinamia, la farmacocinética y el índice terapéutico de los nuevos candidatos a fármacos .

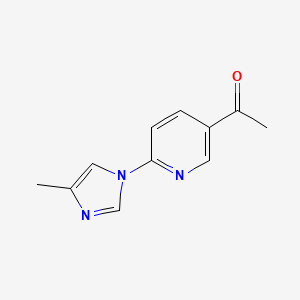

Inhibición de TNIK para la inmunomodulación

Otra aplicación es la inhibición de la cinasa que interactúa con Traf2 y Nck (TNIK), que participa en la vía de señalización Wnt y tiene implicaciones en la regulación de la respuesta inmunitaria. Los compuestos basados en el andamiaje 1H-pirrolo[3,2-b]piridina han mostrado una alta inhibición de TNIK, con algunos que exhiben valores de IC50 inferiores a 1 nM. Estos hallazgos sugieren posibles usos en terapias inmunomoduladoras y el tratamiento de enfermedades donde la vía Wnt está implicada .

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

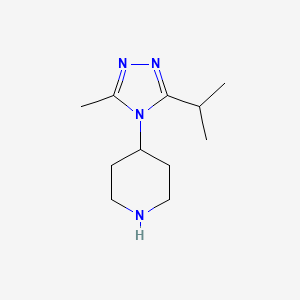

Pyrrolopyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

It is known that fgfr inhibitors block the activation of the fgfr signaling pathway, which is involved in regulating organ development, cell proliferation, migration, angiogenesis, and other processes .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in cell proliferation, migration, and survival.

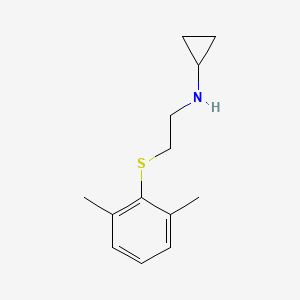

Pharmacokinetics

It has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 0.81, indicating its lipophilicity . Lipophilicity can influence a drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Fgfr inhibitors, in general, can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .

Análisis Bioquímico

Biochemical Properties

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and affecting downstream signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, leading to the inhibition of their kinase activity and subsequent downstream signaling . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate gene expression further contributes to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid change over time. Studies have shown that the compound remains stable under standard storage conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including potential damage to healthy tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its impact on cellular processes are essential for understanding its overall biochemical behavior and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these processes is vital for optimizing its therapeutic efficacy.

Subcellular Localization

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-7-2-1-3-10-9(6)7/h1-3,5,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQIMQAZVVLLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668547 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27224-27-7 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

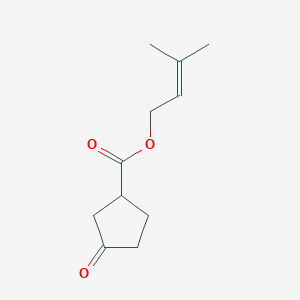

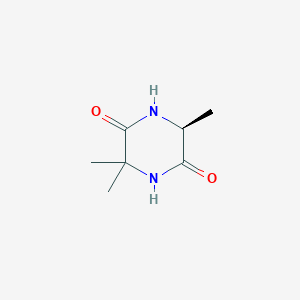

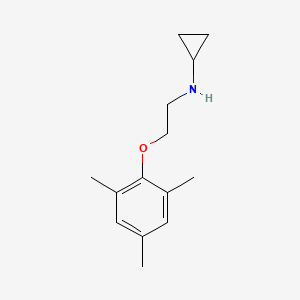

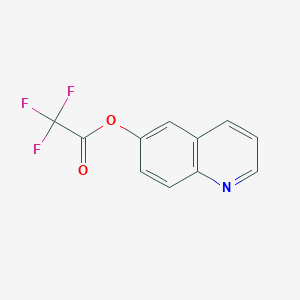

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1499489.png)